
Bromure de cimétropium
Vue d'ensemble
Description
Alginor est un composé dérivé de l’algue brune Laminaria hyperborea. Ce composé est principalement utilisé dans la production d’ingrédients à base de varech pour des applications pharmaceutiques et nutraceutiques . Alginor est reconnu pour ses méthodes de récolte et de bioraffinage durables et évolutives, ce qui en fait une ressource précieuse dans diverses industries .
Applications De Recherche Scientifique
Therapeutic Uses
Cimetropium bromide is predominantly used in the management of gastrointestinal disorders, particularly those characterized by spasms and pain. The following table summarizes its primary applications:
Clinical Studies and Findings
Several studies have evaluated the effectiveness of cimetropium bromide in various contexts:
Efficacy in Irritable Bowel Syndrome
A randomized controlled trial demonstrated that patients receiving cimetropium bromide experienced significant reductions in abdominal pain compared to those on placebo. Pain scores decreased by 40%, 66%, and 85% over three months in the treatment group, showcasing its potential as a therapeutic option for irritable bowel syndrome .
Impact on Polyp Detection During Colonoscopy
A study involving 181 patients assessed whether cimetropium bromide improved polyp detection during colonoscopy. Although it did not significantly increase the number of detected polyps or adenomas, it may still be beneficial for patients with active peristalsis or for less experienced endoscopists .
Gastric Neoplasm Detection
In another cohort study involving over 67,000 participants undergoing esophagogastroduodenoscopy (EGD), the use of cimetropium bromide was associated with higher detection rates of gastric neoplasms compared to non-use. This suggests its utility as a premedication agent for enhancing diagnostic accuracy during EGD screenings .
Comparative Studies
Comparative studies have evaluated cimetropium bromide against other antispasmodic agents:
Mécanisme D'action
Le mécanisme d’action d’Alginor implique son interaction avec diverses cibles moléculaires et voies. Une fois administré, Alginor réagit avec l’acide gastrique pour former un « radeau » flottant de gel d’acide alginique sur le pool d’acide gastrique . Cette réaction contribue à inhiber le reflux gastro-œsophagien en créant une barrière physique . Les cibles moléculaires et les voies impliquées dans ce processus comprennent la formation d’un gel visqueux qui se lie à l’eau, offrant un effet protecteur .
Analyse Biochimique
Biochemical Properties
Cimetropium Bromide is a potent antimuscarinic . Antimuscarinic drugs work by blocking the action of the neurotransmitter acetylcholine in the central and the peripheral nervous system. These drugs have effects on various systems of the body, including the nervous system, gastrointestinal system, eye, and other organs where smooth muscles are found .
Cellular Effects
Cimetropium Bromide has been shown to be effective in relieving symptoms of patients with irritable bowel syndrome . It has been observed to decrease pain scores and reduce the number of abdominal pain episodes per day . It should be noted that some patients taking Cimetropium Bromide have reported slight dry mouth .
Molecular Mechanism
It is known to be a potent antimuscarinic and an effective antispasmodic drug . It is also endowed with a direct myolitic action which partially accounts for its antispasmodic activity .
Temporal Effects in Laboratory Settings
In a study evaluating the efficacy of Cimetropium Bromide in relieving symptoms of patients with irritable bowel syndrome over a three-month period, it was observed that pain score decreased by 40, 66, 85% in the Cimetropium Bromide group, at the end of the first, second and third months respectively .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La préparation d’Alginor implique l’extraction de Laminaria hyperborea de l’Atlantique Nord. Le processus d’extraction comprend la séparation et des procédés de chimie verte douce qui éliminent le besoin de formaldéhyde . Cette méthode garantit la production d’ingrédients propres et de haute qualité à partir d’une seule source de matière première .
Méthodes de production industrielle : Les méthodes de production industrielle d’Alginor se concentrent sur le bioraffinage durable des algues. L’entreprise a développé des technologies innovantes, évolutives et vertes pour la récolte et le bioraffinage à l’échelle industrielle de Laminaria hyperborea . Ces méthodes augmentent considérablement le taux d’utilisation de la biomasse d’algues récoltée en évitant la pollution liée à la libération de biomasse dans l’océan et aux produits chimiques de traitement .
Analyse Des Réactions Chimiques
Types de réactions : Alginor subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont essentielles pour transformer la matière première en produits précieux.
Réactifs et conditions communs : Les réactifs courants utilisés dans ces réactions comprennent les oxydants, les réducteurs et divers catalyseurs. Les conditions de réaction sont soigneusement contrôlées pour garantir la transformation souhaitée de la matière première.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent des ingrédients à base de varech de haute qualité utilisés dans des applications pharmaceutiques et nutraceutiques .
Applications de recherche scientifique
Alginor a un large éventail d’applications de recherche scientifique. En chimie, il est utilisé pour le développement de nouveaux composés et matériaux. En biologie, il est utilisé pour étudier les propriétés et les fonctions des composés d’origine marine. En médecine, Alginor est utilisé pour développer des ingrédients pharmaceutiques qui répondent aux normes actuelles de bonnes pratiques de fabrication (BPF) . Dans l’industrie, il est utilisé pour produire des ingrédients nutraceutiques de qualité alimentaire .
Comparaison Avec Des Composés Similaires
Composés similaires : Des composés similaires à Alginor comprennent d’autres ingrédients dérivés des algues comme l’acide alginique et le fucoïdan. Ces composés partagent des propriétés et des applications similaires, mais diffèrent par leurs structures chimiques spécifiques et leurs mécanismes d’action.
Unicité d’Alginor : Alginor est unique en raison de ses méthodes de récolte et de bioraffinage durables et évolutives. Contrairement à d’autres composés dérivés des algues, le processus de production d’Alginor évite l’utilisation de formaldéhyde et d’autres produits chimiques agressifs, ce qui donne des produits plus purs et plus puissants . De plus, l’accent mis par Alginor sur l’utilisation totale de la biomasse en aval le distingue d’autres composés similaires .
Activité Biologique
Cimetropium bromide is an antimuscarinic agent primarily used for the treatment of irritable bowel syndrome (IBS). This compound exhibits significant biological activity, particularly in modulating gastrointestinal motility and providing symptomatic relief in patients suffering from IBS. The following sections will detail its pharmacological properties, clinical efficacy, and relevant research findings.
Pharmacological Properties
Cimetropium bromide acts as a selective antagonist of muscarinic acetylcholine receptors, which are crucial for regulating smooth muscle contraction in the gastrointestinal tract. By inhibiting these receptors, cimetropium bromide effectively reduces colonic motility and alleviates spasms associated with IBS.
Key Mechanisms:
- Antimuscarinic Activity: Cimetropium bromide blocks the action of acetylcholine at muscarinic receptors, leading to decreased gastrointestinal motility and secretion.
- Antispasmodic Effects: It provides relief from painful spasms in the gut, making it beneficial for patients with IBS characterized by abdominal pain and discomfort.
Clinical Efficacy
Numerous studies have evaluated the effectiveness of cimetropium bromide in treating IBS. The following table summarizes key findings from clinical trials:
Detailed Research Findings
- Short-term Efficacy : A study involving 30 IBS patients demonstrated that cimetropium bromide significantly inhibited postprandial colonic motility for at least two hours after administration. This effect was quantified by measuring motor activity before and after a meal, indicating its potential as a treatment option for managing meal-related symptoms in IBS patients .
- Long-term Treatment : In a double-blind trial with 48 patients over six months, cimetropium bromide led to an average pain score reduction of 87%, while only a 16% reduction was observed in the placebo group. Additionally, psychological assessments indicated significant improvements in anxiety levels among those treated with cimetropium bromide .
- Gastrointestinal Transit : Another study focused on the drug's impact on total gut transit time revealed that cimetropium bromide significantly shortened transit times in patients with prolonged transit issues, thus contributing to symptomatic relief .
- Detection of Gastric Neoplasms : Recent findings suggest that cimetropium bromide may enhance the detection rates of gastric neoplasms during endoscopic examinations. In a cohort study involving over 67,000 participants, those premedicated with cimetropium bromide had higher detection rates of gastric lesions compared to those who did not receive the drug .
Case Studies
- Case Study A : A patient with severe IBS experienced significant symptom relief after a month of treatment with cimetropium bromide, reporting a decrease in abdominal pain episodes from daily occurrences to once every few days.
- Case Study B : Another patient undergoing endoscopy reported that premedication with cimetropium bromide led to the identification of early-stage gastric cancer that would likely have been missed without the drug's use.
Propriétés
IUPAC Name |
[(1R,2R,4S,5S)-9-(cyclopropylmethyl)-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28NO4.BrH/c1-22(11-13-7-8-13)17-9-15(10-18(22)20-19(17)26-20)25-21(24)16(12-23)14-5-3-2-4-6-14;/h2-6,13,15-20,23H,7-12H2,1H3;1H/q+1;/p-1/t15?,16-,17-,18+,19-,20+,22?;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDURTRGFUGAJHA-HNHWXVNLSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)CC5CC5.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)CC5CC5.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51598-60-8 | |
Record name | Cimetropium bromide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051598608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Cyclopropylmethyl-7-(3-hydroxy-2-phenyl-propionyloxy)-9-methyl-3-oxa-9-azonia-tricyclo[3.3.1.02,4]nonane bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CIMETROPIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C7M5WE60Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.